6-Chloro-3'-(trifluoromethoxy)biphenyl-3-methanol
Overview
Description
6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol is a chemical compound belonging to the class of biphenyl derivatives. It is characterized by the presence of a chloro group at the 6th position, a trifluoromethoxy group at the 3’ position, and a methanol group at the 3rd position of the biphenyl structure. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core.
Introduction of Functional Groups: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.
Methanol Group Addition: The methanol group is introduced through a hydroxylation reaction, often using reagents like sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to form a biphenyl derivative without the chloro substituent.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of biphenyl derivatives with different functional groups.
Scientific Research Applications
6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
6-Chloro-3’-(trifluoromethoxy)biphenyl-3-amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
6-Chloro-3’-(trifluoromethoxy)biphenyl-3-methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activities that differ from its analogs with carboxylic acid or amine groups .
Properties
IUPAC Name |
[4-chloro-3-[3-(trifluoromethoxy)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7,19H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUZBRSSAGASU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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